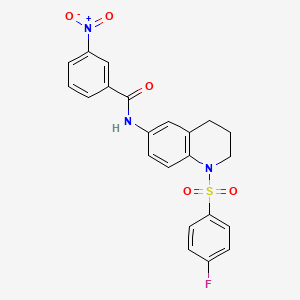
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H18FN3O5S and its molecular weight is 455.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Pharmacokinetics
Similar compounds have been found to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
生物活性
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinoline moiety and a nitrobenzamide group. The presence of a fluorophenyl sulfonyl group enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H17FN2O4S |
| Molecular Weight | 354.39 g/mol |
| CAS Number | Not available |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it may act as an inhibitor for specific enzymes or receptors involved in disease pathways:
- Cholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The presence of the nitro group may contribute to antioxidant properties, reducing oxidative stress in cellular environments.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by modulating inflammatory cytokines.
Biological Activity Studies
Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study 1: Cholinesterase Inhibition
In a study examining various tetrahydroquinoline derivatives for cholinesterase inhibition:
- Compounds tested : Several derivatives were synthesized and tested for their ability to inhibit AChE and BuChE.
- Results : Some derivatives showed IC50 values comparable to known inhibitors like tacrine, indicating potential therapeutic applications in cognitive disorders .
Case Study 2: Antioxidant Properties
Research into the antioxidant capabilities of similar nitro-substituted compounds revealed:
- Testing Method : DPPH radical scavenging assay was employed.
- Findings : Compounds exhibited varying degrees of radical scavenging activity, suggesting that modifications to the structure could enhance antioxidant efficacy.
Pharmacological Implications
The pharmacological implications of this compound are substantial:
- Neuroprotective Effects : Given its cholinesterase inhibitory activity, it may be beneficial in treating neurodegenerative diseases.
- Potential for Drug Development : The compound's unique structure could serve as a lead for developing new drugs targeting cholinergic systems or inflammatory pathways.
特性
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O5S/c23-17-6-9-20(10-7-17)32(30,31)25-12-2-4-15-13-18(8-11-21(15)25)24-22(27)16-3-1-5-19(14-16)26(28)29/h1,3,5-11,13-14H,2,4,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRXHMKMMKLGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













